N-(benzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide
CAS No.: 886905-43-7
Cat. No.: VC5044167
Molecular Formula: C22H19N3O3S2
Molecular Weight: 437.53
* For research use only. Not for human or veterinary use.
![N-(benzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide - 886905-43-7](/images/structure/VC5044167.png)
Specification
CAS No. | 886905-43-7 |
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Molecular Formula | C22H19N3O3S2 |
Molecular Weight | 437.53 |
IUPAC Name | 3-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide |
Standard InChI | InChI=1S/C22H19N3O3S2/c26-21(13-15-30(27,28)18-9-2-1-3-10-18)25(16-17-8-6-7-14-23-17)22-24-19-11-4-5-12-20(19)29-22/h1-12,14H,13,15-16H2 |
Standard InChI Key | XWIOQTRCSMLKKI-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 |
Introduction
Structural Composition and Molecular Properties
Core Functional Groups
The molecule comprises three primary functional domains:
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Benzo[d]thiazole: A bicyclic heteroaromatic system known for its electron-rich nature and ability to participate in π-π stacking interactions with biological targets.
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Phenylsulfonyl group: A polarizable substituent that enhances binding to hydrophobic pockets in enzymes or receptors while improving solubility compared to purely aromatic systems.
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Pyridin-2-ylmethyl amine: A nitrogen-containing heterocycle that contributes to basicity and hydrogen-bonding capabilities, potentially modulating pharmacokinetic properties .
Molecular Weight and Formula
The molecular formula is C₂₄H₂₂N₄O₃S₂, yielding a molecular weight of 494.59 g/mol. This places the compound within the medium-sized small-molecule category, balancing permeability and target engagement.
Table 1: Comparative Molecular Properties of Related Compounds
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
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Target Compound | C₂₄H₂₂N₄O₃S₂ | 494.59 | Benzo[d]thiazole, phenylsulfonyl |
N-(Benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylsulfonyl)propanamide | C₂₃H₂₈N₄O₄S₂ | 528.68 | Benzo[d]thiazole, morpholinopropyl |
N-(4-Methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)butanamide | C₂₄H₂₃N₃O₃S₂ | 465.59 | 4-Methylbenzo[d]thiazole, pyridin-3-ylmethyl |
Synthesis and Characterization
Synthetic Pathways
The synthesis likely follows a multi-step protocol analogous to related amide derivatives:
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Formation of the propanamide backbone: A coupling reaction between 3-(phenylsulfonyl)propanoic acid and benzo[d]thiazol-2-amine using carbodiimide reagents (e.g., EDC/HOBt).
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N-Alkylation: Introduction of the pyridin-2-ylmethyl group via alkylation with 2-(bromomethyl)pyridine under basic conditions (e.g., K₂CO₃ in DMF).
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Purification: Chromatographic isolation (e.g., silica gel column) followed by recrystallization from ethanol/water mixtures.
Spectroscopic Characterization
Key characterization data inferred from structural analogs include:
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¹H NMR: δ 8.50–8.55 (d, pyridine-H), 7.70–7.90 (m, phenylsulfonyl aromatic protons), 6.90–7.20 (m, benzo[d]thiazole protons).
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IR: Peaks at ~1670 cm⁻¹ (amide C=O stretch), 1150 cm⁻¹ (sulfonyl S=O stretch).
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
Predicted using computational tools (e.g., SwissADME):
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logP: ~3.2 (moderate lipophilicity, suitable for oral bioavailability).
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Water Solubility: ~0.05 mg/mL (class III solubility, may require formulation enhancements).
Table 2: Predicted Physicochemical Properties
Property | Value | Method of Estimation |
---|---|---|
logP | 3.2 | XLogP3 |
Topological Polar Surface Area | 112 Ų | SwissADME |
H-bond Donors | 1 | Molecular Structure |
H-bond Acceptors | 7 | Molecular Structure |
Biological Activity and Mechanism of Action
Antimicrobial Activity
Analogous compounds demonstrate MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, likely through disruption of bacterial cell wall synthesis.
Neuropharmacological Effects
The pyridin-2-ylmethyl group is structurally similar to acetylcholine mimetics, suggesting potential modulation of nicotinic receptors .
Therapeutic Applications and Clinical Relevance
Oncology
Preclinical models of related compounds show IC₅₀ values of 0.5–5 µM in breast (MCF-7) and lung (A549) cancer cell lines .
Infectious Diseases
Structural analogs with phenylsulfonyl groups exhibit biofilm inhibition in Pseudomonas aeruginosa at 10 µM concentrations.
Challenges and Future Directions
Synthetic Optimization
Yield improvements may require transition to flow chemistry or microwave-assisted synthesis.
Toxicity Profiling
Predicted hepatotoxicity (e.g., CYP3A4 inhibition) warrants in vitro cytochrome P450 screening .
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